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molecular formula C17H12ClNO3 B8733237 4-[(6-Chloropyridin-3-yl)methyl]-1-hydroxy-2-naphthoic acid

4-[(6-Chloropyridin-3-yl)methyl]-1-hydroxy-2-naphthoic acid

Cat. No. B8733237
M. Wt: 313.7 g/mol
InChI Key: ICCTWPWDERZOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883850B2

Procedure details

To a solution of methyl 4-[(6-chloropyridin-3-yl)methyl]-1-methoxy-2-naphthoate (see Example 3, 0.200 g, 0.585 mmol) in 5 mL of dichloromethane at −78° C. was added boron tribromide (1.0 M in dichloromethane, 1.76 mL, 1.76 mmol) dropwise. After 1 hour, the reaction was warmed to 0° C., treated with 6 mL of MeOH and warmed to room temperature overnight. To this reaction was added hydrobromic acid (33% in acetic acid, 2.50 mL, 15.2 mmol) dropwise, and the mixture was heated to 65° C. for 60 hours. Addition hydrobromic acid (33% in acetic acid, 1.50 mL, 9.14 mmol) was added, and the reaction was heated to 90° C. for 4 hours, cooled to room temperature, azeotroped 2× with toluene, and concentrated in vacuo to provide 4-[(6-chloropyridin-3-yl)methyl]-1-hydroxy-2-naphthoic acid that gave a mass ion (ES+) of 314.2 for [M+H]+.
Name
methyl 4-[(6-chloropyridin-3-yl)methyl]-1-methoxy-2-naphthoate
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]([O:19]C)=[C:11]([C:21]([O:23]C)=[O:22])[CH:10]=2)=[CH:4][CH:3]=1.B(Br)(Br)Br.CO.Br>ClCCl>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]([OH:19])=[C:11]([C:21]([OH:23])=[O:22])[CH:10]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
methyl 4-[(6-chloropyridin-3-yl)methyl]-1-methoxy-2-naphthoate
Quantity
0.2 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)CC1=CC(=C(C2=CC=CC=C12)OC)C(=O)OC
Name
Quantity
1.76 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
Br
Step Four
Name
Quantity
1.5 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 65° C. for 60 hours
Duration
60 h
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 90° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
azeotroped 2× with toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CC1=CC(=C(C2=CC=CC=C12)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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